1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one, with the CAS Number 1389653-59-1, is a complex organic compound characterized by its unique molecular structure. The compound consists of 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms, resulting in a molecular weight of approximately 286.34 g/mol. Its structural formula can be represented using the InChI code: InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3
.
While specific physical properties such as melting point and boiling point are not extensively documented in available sources, the compound's molecular configuration suggests potential reactivity and stability that are typical of aromatic fluorinated compounds.
Research on related compounds indicates that complex reactions involving these functional groups can yield derivatives with diverse applications .
The synthesis of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one typically involves multi-step organic reactions. Common methods include:
Research into similar compounds highlights the complexity and specificity required in these synthetic routes .
The potential applications of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one span across various fields:
The versatility of this compound could lead to innovative applications in both medicinal chemistry and materials science .
Interaction studies involving similar compounds indicate that the presence of functional groups like methoxy and fluorine significantly affects binding affinity to biological targets. Investigations into enzyme interactions suggest that these modifications can enhance or inhibit enzymatic activity depending on the target site .
Several compounds share structural similarities with 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one:
Compound Name | CAS Number | Similarity |
---|---|---|
1-(2-Fluoro-6-methoxyphenyl)ethanone | 120484-50-6 | 0.95 |
1-(2-Fluoro-5-hydroxyphenyl)ethanone | 145300-04-5 | 0.88 |
2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 | 0.90 |
2'-Fluoro-4'-methoxyacetophenone | 74457-86-6 | 0.82 |
The uniqueness of 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one lies in its specific arrangement of substituents that enhance its potential biological activity and chemical reactivity compared to its analogs. The combination of a fluorine atom with a bulky trimethylphenyl group offers distinctive properties that may not be present in simpler structures .